molecular formula C10H15ClN2 B2733554 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1210664-17-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride

Cat. No.: B2733554
CAS No.: 1210664-17-7
M. Wt: 198.69
InChI Key: NJGVCYUOQYDSJE-UHFFFAOYSA-N
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Description

Historical Context of Isoquinoline Alkaloid Research

Isoquinoline alkaloid research originated in the early 19th century with the isolation of morphine from Papaver somniferum, marking the first identification of a bioactive isoquinoline derivative. Over subsequent decades, advancements in phytochemical techniques enabled the characterization of over 400 isoquinoline alkaloids, many exhibiting antitumor, antimicrobial, and neuroactive properties. The discovery of endogenous tetrahydroisoquinolines in mammalian systems during the late 20th century shifted paradigms, demonstrating that these compounds are not exclusively plant metabolites but also play roles in vertebrate neurochemistry. Seminal work by Holtz and colleagues in the 1960s identified salsolinol (1-methyl-6,7-dihydroxy-THIQ) in human brain tissue, providing the first evidence for mammalian biosynthesis of THIQ derivatives. These findings laid the groundwork for investigating structurally related compounds like 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride.

Classification Within Mammalian Alkaloid Family

Tetrahydroisoquinolines belong to the broader isoquinoline alkaloid class, which constitutes one of the largest groups of nitrogen-containing secondary metabolites. As shown in Table 1, their biosynthesis derives primarily from tyrosine or phenylalanine precursors through dopamine and 4-hydroxyphenylacetaldehyde condensation.

Table 1: Classification of Major Alkaloid Families by Biosynthetic Origin

Alkaloid Class Primary Precursor Representative Derivatives
Isoquinoline Tyrosine/Phenylalanine Morphine, Salsolinol, 1BnTIQ
Indole Tryptophan Serotonin, Psilocybin
Tropane Ornithine Atropine, Cocaine
Pyrrolizidine Ornithine Senecionine, Retrorsine

Within mammalian systems, THIQs are subclassified based on substitution patterns:

  • Simple THIQs : Unsubstituted or minimally substituted (e.g., salsolinol)
  • Benzylated THIQs : Featuring aryl substitutions (e.g., 1-benzyl-THIQ)
  • Methylated THIQs : Including 2-methyl derivatives like the subject compound

This structural diversity enables differential interactions with biological targets, particularly monoamine transporters and G-protein-coupled receptors.

Endogenous Tetrahydroisoquinolines in Mammalian Systems

Endogenous THIQ production occurs through three primary pathways:

  • Non-enzymatic Pictet-Spengler condensation of dopamine with aldehydes
  • Enzymatic synthesis via cytochrome P450-mediated reactions
  • Microbial metabolism in the gut-brain axis

Notable endogenous THIQs include:

  • Salsolinol : Implicated in alcohol addiction pathways through μ-opioid receptor modulation
  • 1BnTIQ : Elevated in Parkinsonian brains, induces dopaminergic apoptosis via Bax/caspase-3 activation
  • N-Methyl-salsolinol : Demonstrates selective toxicity toward substantia nigra neurons

These compounds share structural homology with 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride, suggesting potential overlaps in metabolic fate and receptor affinity.

Significance in Neuropharmacological Research

THIQ derivatives exhibit biphasic neuropharmacological effects contingent on concentration and substitution patterns:

Neuroprotective Mechanisms (50–100 μM):

  • Attenuation of glutamate-induced excitotoxicity
  • Scavenging of hydroxyl and peroxyl radicals
  • Upregulation of Bcl-xL anti-apoptotic proteins

Neurotoxic Mechanisms (>500 μM):

  • Mitochondrial membrane potential dissipation
  • Caspase-3-mediated apoptotic cascades
  • Inhibition of complex I in electron transport chains

The 2-methyl substitution in the subject compound may influence these dichotomous effects by altering lipophilicity and blood-brain barrier permeability compared to non-methylated analogs.

Evolution of 2-Methyl-Substituted THIQ Research

While early THIQ research focused on naturally occurring derivatives, synthetic efforts since the 1990s have systematically explored substitution effects. Key milestones include:

  • 1995 : Characterization of 1BnTIQ's Parkinsonian neurotoxicity, spurring interest in alkyl-substituted THIQs
  • 2002 : Development of chiral synthesis methods enabling stereochemical studies of methyl-THIQs
  • 2014 : Discovery that methyl group position modulates affinity for σ-1 and σ-2 receptors
  • 2020 : Computational modeling predicting 2-methyl-THIQ's enhanced stability against MAO-B degradation compared to 1-methyl isomers

Current research priorities include:

  • Mapping structure-activity relationships for dopamine transporter inhibition
  • Assessing allosteric modulation of NMDA receptors
  • Evaluating β-amyloid aggregation inhibition potential

This systematic exploration of substitution effects provides critical context for understanding 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride's unique pharmacological profile.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVCYUOQYDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation under mild conditions. In a representative procedure:

  • Reagents : Methyl iodide (1.2 eq), DMF solvent, NaH base

  • Conditions : 50°C for 6 hours

  • Product : N-methylated derivative

  • Yield : 85%

This reaction demonstrates selectivity for the secondary amine over the aromatic ring, with no observed ring alkylation under these conditions.

Acylation Reactions

Acylation occurs readily at the amine group:

  • Reagents : Acetyl chloride (1.5 eq), dichloromethane (DCM), triethylamine (TEA)

  • Conditions : 0°C → room temperature (4 hours)

  • Product : N-acetyl derivative

  • Yield : 78%

The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming a stable amide bond.

Electrophilic Aromatic Substitution

The aromatic ring participates in nitration and sulfonation:

Reaction TypeReagentsConditionsPositional SelectivityYieldSource
Nitration HNO₃/H₂SO₄0°C, 2 hoursPara to amine62%
Sulfonation SO₃/H₂SO₄Reflux, 4 hoursMeta to amine55%

Steric and electronic effects from the methyl and amine groups direct substitution patterns.

Oxidation Reactions

Controlled oxidation targets specific structural features:

  • Reagent : KMnO₄ in acidic conditions (H₂SO₄)

  • Product : Ring-opened dicarboxylic acid derivative

  • Mechanism : Cleavage of the tetrahydro ring via radical intermediates

  • Yield : 70% under optimized conditions

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

  • Deprotonation : Achieved with NaOH (pH > 10), yielding the free base

  • Reprotonation : HCl gas restores the hydrochloride form

This reversibility enables purification through recrystallization from ethanol/water mixtures.

Reductive Amination

The amine group facilitates imine formation and subsequent reduction:

  • Substrate : Benzaldehyde

  • Reductant : NaBH₃CN

  • Product : N-benzyl derivative

  • Yield : 68%

Scientific Research Applications

Overview

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride is a compound that has garnered significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by case studies and data tables.

Chemistry

  • Building Block : The compound serves as a crucial building block for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity stemming from the amine and methyl functional groups.

Biology

  • Enzyme Inhibition Studies : Its structural similarity to naturally occurring alkaloids makes it a candidate for studying enzyme inhibition mechanisms.
  • Receptor Binding : The compound's potential to bind to specific receptors can be explored for understanding neurotransmitter systems.

Medicine

  • Neurodegenerative Disorders : Research indicates that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.

Industry

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals and new materials.

Neuroprotective Effects

Research has shown that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride can:

  • Reduce Neuronal Apoptosis : It inhibits apoptosis in neuronal cell lines exposed to neurotoxic agents.
  • Modulate Dopamine Receptors : Its interaction with dopamine receptors may affect mood and cognitive functions.

Antidepressant Activity

Studies indicate that this compound exhibits antidepressant-like effects by modulating serotonin and norepinephrine levels:

  • In rodent models of depression, administration led to significant reductions in depressive behaviors compared to controls.

Study on Neuroprotection

A study published in the Journal of Neurochemistry demonstrated that this compound significantly reduced cell death in cultured neurons exposed to glutamate toxicity (Smith et al., 2020).

Antidepressant Effects

In a randomized controlled trial involving animal models of depression published in Pharmacology Biochemistry and Behavior, researchers found that this compound exhibited antidepressant-like effects through its action on the serotonin transporter (Jones et al., 2021).

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of apoptosis; antioxidant propertiesSmith et al., 2020
Antidepressant-like effectsModulation of serotonin and norepinephrine levelsJones et al., 2021

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride
  • CAS Number : 1210711-82-2 (dihydrochloride form) , 14097-41-7 (free base)
  • Molecular Formula : C₁₀H₁₆Cl₂N₂ (dihydrochloride)
  • Molecular Weight : 235.16 g/mol (dihydrochloride) ; 162.23 g/mol (free base)
  • Structural Features: A tetrahydroisoquinoline scaffold with a methyl group at position 2 and an amine at position 5, stabilized as a hydrochloride salt.

Applications : This compound is cataloged as a life science reagent, used in pharmaceutical research and organic synthesis . Its structural motif is shared with bioactive molecules targeting neurological receptors and enzymes .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The table below compares 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride with its closest analogs based on substituents, pharmacological relevance, and physicochemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences/Applications References
2-Methyl-1,2,3,4-THIQ-5-amine·2HCl (1210711-82-2) C₁₀H₁₆Cl₂N₂ 235.16 Methyl (C2), amine (C5), dihydrochloride High-purity reagent for drug discovery
1,2,3,4-THIQ-5-amine·HCl (175871-45-1) C₉H₁₃ClN₂ 184.67 No methyl group (C2), monohydrochloride Simpler scaffold; potential neurotransmitter analog
2-Methylisoindolin-5-amine·2HCl (2061996-91-4) C₉H₁₄Cl₂N₂ 221.13 Isoindoline core (vs. isoquinoline) Altered ring geometry affects receptor binding
6,7-Dimethoxy-1,2,3,4-THIQ-5-amine (1306603-61-1) C₁₁H₁₆N₂O₂ 208.26 Methoxy groups (C6, C7) Enhanced lipophilicity; CNS activity
(R)-3-(Pyrrolidin-2-yl)aniline·HCl (18759-96-1) C₁₀H₁₅ClN₂ 198.70 Pyrrolidine-aniline hybrid Dual pharmacophore for multitarget ligands

Pharmacological and Physicochemical Insights

  • 6,7-Dimethoxy derivatives (e.g., 1306603-61-1) exhibit increased blood-brain barrier penetration due to higher lipophilicity, making them candidates for CNS disorders .
  • Stability and Solubility :

    • Hydrochloride salts (e.g., 1210711-82-2, 175871-45-1) improve aqueous solubility compared to free bases, critical for in vitro assays .
    • The isoindoline analog (2061996-91-4) has reduced planarity, altering π-π stacking interactions and crystal packing .
  • Safety Profiles: Compounds with nitro groups (e.g., 1-(2-aminoethyl)-2-methyl-5-nitroimidazole·2HCl in ) show higher reactivity and toxicity compared to methoxy- or methyl-substituted THIQs .

Biological Activity

Overview of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine Hydrochloride

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential neuroprotective and psychoactive properties.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In particular, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride has shown promise in:

  • Reducing neuronal apoptosis : Studies have demonstrated that this compound can inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents.
  • Modulating dopamine receptors : Given its structural similarity to dopamine, it may interact with dopaminergic pathways, potentially influencing mood and cognitive functions.

Antidepressant Activity

Some studies suggest that tetrahydroisoquinoline derivatives possess antidepressant-like effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain. For instance:

  • Animal Models : In rodent models of depression, administration of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride has resulted in significant reductions in depressive behaviors compared to control groups.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in the Journal of Neurochemistry investigated the neuroprotective properties of various tetrahydroisoquinoline derivatives. The findings indicated that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride significantly reduced cell death in cultured neurons exposed to glutamate toxicity (Smith et al., 2020).
  • Antidepressant Effects : In a randomized controlled trial involving animal models of depression published in Pharmacology Biochemistry and Behavior, researchers found that this compound exhibited antidepressant-like effects through its action on the serotonin transporter (Jones et al., 2021).

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of apoptosis; antioxidant propertiesSmith et al., 2020
Antidepressant-like effectsModulation of serotonin and norepinephrine levelsJones et al., 2021

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride in synthetic intermediates?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with UV detection. For structural confirmation, mass spectrometry (MS) or X-ray crystallography (if crystalline) is advised. Cross-reference spectral data with analogs like [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride, which shares structural motifs with the target compound .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis or oxidation, as recommended for structurally similar tetrahydroisoquinoline derivatives .

Q. What safety protocols are critical when handling this compound in aqueous reactions?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid exposure to open flames due to potential HCl release during decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for cyclization or methylation steps, reducing trial-and-error approaches .

Q. What strategies resolve discrepancies in reported pharmacological activity data for tetrahydroisoquinoline analogs?

  • Methodological Answer : Perform meta-analyses of bioactivity datasets, focusing on structural variations (e.g., substituents at position 5 or methylation patterns). For instance, compare the target compound with 4-chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-6-yl)amino]pyridazin-3(2H)-one (CAS: 2219375-42-3), which exhibits distinct receptor-binding profiles due to its pyridazinone moiety .

Q. How can researchers troubleshoot low yields during the final hydrochloride salt formation?

  • Methodological Answer : Optimize pH control during acidification (HCl gas or concentrated HCl). Use anti-solvent crystallization (e.g., adding diethyl ether to an ethanol solution) to enhance salt precipitation. Monitor stoichiometry via titration to ensure complete protonation of the amine group .

Q. What experimental designs validate the compound’s selectivity in enzyme inhibition assays?

  • Methodological Answer : Employ competitive inhibition assays with isotopic labeling (e.g., deuterated methylamine derivatives) to track binding kinetics. Cross-validate using knockout cell lines or CRISPR-edited enzymes to isolate target-specific effects, as demonstrated for related oxadiazole-containing analogs .

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